molecular formula C6H5NOS B3326644 1-(Thiazol-2-yl)prop-2-yn-1-ol CAS No. 271597-72-9

1-(Thiazol-2-yl)prop-2-yn-1-ol

Cat. No.: B3326644
CAS No.: 271597-72-9
M. Wt: 139.18 g/mol
InChI Key: YSRVARAVPCSBHO-UHFFFAOYSA-N
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Description

1-(Thiazol-2-yl)prop-2-yn-1-ol is a compound that features both thiazole and propyne moieties. The thiazole ring consists of sulfur and nitrogen atoms, while the propyne group contains a triple bond between carbon atoms.

Scientific Research Applications

1-(Thiazol-2-yl)prop-2-yn-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Thiazol-2-yl)prop-2-yn-1-ol can be synthesized through a multistep process. One common method involves the reaction between 2-aminothiazole and propargyl bromide. The reaction typically occurs in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: 1-(Thiazol-2-yl)prop-2-yn-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield thiazole oxides, while reduction can produce alkenes or alkanes .

Mechanism of Action

The mechanism of action of 1-(Thiazol-2-yl)prop-2-yn-1-ol involves its interaction with molecular targets in biological systems. The thiazole ring can bind to enzymes and receptors, modulating their activity. The propyne group may also participate in reactions that alter cellular pathways, leading to therapeutic effects .

Comparison with Similar Compounds

    1-(Thiophen-2-yl)prop-2-yn-1-ol: Similar structure but with a thiophene ring instead of thiazole.

    1-(Thiazol-2-yl)ethanol: Similar but with an ethyl group instead of propyne.

Uniqueness: 1-(Thiazol-2-yl)prop-2-yn-1-ol is unique due to the combination of thiazole and propyne moieties, which confer distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

1-(1,3-thiazol-2-yl)prop-2-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NOS/c1-2-5(8)6-7-3-4-9-6/h1,3-5,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRVARAVPCSBHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C1=NC=CS1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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